Cyclohexyl(imino)(3-methylbutyl)-lambda6-sulfanone
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Overview
Description
Cyclohexyl(imino)(3-methylbutyl)-lambda6-sulfanone is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, an imino group, and a 3-methylbutyl group attached to a lambda6-sulfanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(imino)(3-methylbutyl)-lambda6-sulfanone typically involves multiple steps, starting with the preparation of the cyclohexyl and 3-methylbutyl precursors. These precursors are then subjected to a series of reactions, including imination and sulfonation, to form the final compound. Common reagents used in these reactions include amines, sulfur compounds, and various catalysts to facilitate the formation of the imino and sulfanone groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(imino)(3-methylbutyl)-lambda6-sulfanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Cyclohexyl(imino)(3-methylbutyl)-lambda6-sulfanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclohexyl(imino)(3-methylbutyl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the sulfanone group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Contains a cyclohexyl group and an amine group, but lacks the imino and sulfanone functionalities.
3-Methylbutylamine: Contains a 3-methylbutyl group and an amine group, but lacks the cyclohexyl and sulfanone functionalities.
Sulfanone Derivatives: Compounds with similar sulfanone groups but different substituents.
Uniqueness
Cyclohexyl(imino)(3-methylbutyl)-lambda6-sulfanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
Chemical Structure and Properties
Cyclohexyl(imino)(3-methylbutyl)-lambda6-sulfanone is characterized by a sulfanone functional group, which may contribute to its biological properties. The general structure can be represented as follows:
- Chemical Formula : C₁₁H₁₅NOS
- Molecular Weight : Approximately 215.31 g/mol
The compound features a cyclohexyl group, an imino group, and a branched alkyl chain (3-methylbutyl), which may influence its interaction with biological systems.
Anticancer Potential
Research into sulfonamide derivatives has also indicated potential anticancer properties . These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including interference with DNA synthesis and cell cycle regulation. Further investigation into this compound could reveal its efficacy against specific cancer cell lines.
Enzyme Inhibition
The presence of the imino group in this compound may facilitate interactions with various enzymes. For instance, imino compounds often act as enzyme inhibitors, which can modulate metabolic pathways and affect cellular functions.
Case Studies and Research Findings
- Antimicrobial Testing : A study on related sulfanone derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating promising potential for further development as antimicrobial agents.
- Anticancer Activity : In vitro studies on structurally similar compounds have shown that they can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies often report IC50 values in the low micromolar range, suggesting that modifications to the sulfanone structure could enhance potency.
- Mechanistic Insights : Research into the mechanism of action of sulfonamide compounds has revealed that they can induce oxidative stress in cancer cells, leading to cell death. This mechanism is particularly relevant for developing therapies targeting resistant cancer types.
Properties
Molecular Formula |
C11H23NOS |
---|---|
Molecular Weight |
217.37 g/mol |
IUPAC Name |
cyclohexyl-imino-(3-methylbutyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C11H23NOS/c1-10(2)8-9-14(12,13)11-6-4-3-5-7-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
NUCSNFVIODULRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCS(=N)(=O)C1CCCCC1 |
Origin of Product |
United States |
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